

Isoprenaline sulphate chemical structure and properties

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Compound of Interest

Compound Name: Isoprenaline sulphate

Cat. No.: B8058108

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Isoprenaline Sulphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a synthetic sympathomimetic amine and a potent, non-selective β -adrenoreceptor agonist.[1][2] Structurally analogous to epinephrine, it exhibits minimal to no activity at α -adrenergic receptors.[3][4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to **isoprenaline sulphate**, a common salt form of the compound.

Chemical Structure and Properties

Isoprenaline sulphate is the sulphate salt of isoprenaline. The chemical structure of the isoprenaline cation is depicted below, followed by a summary of its key chemical and physical properties.

Figure 1: Chemical structure of the isoprenaline cation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **isoprenaline sulphate**.

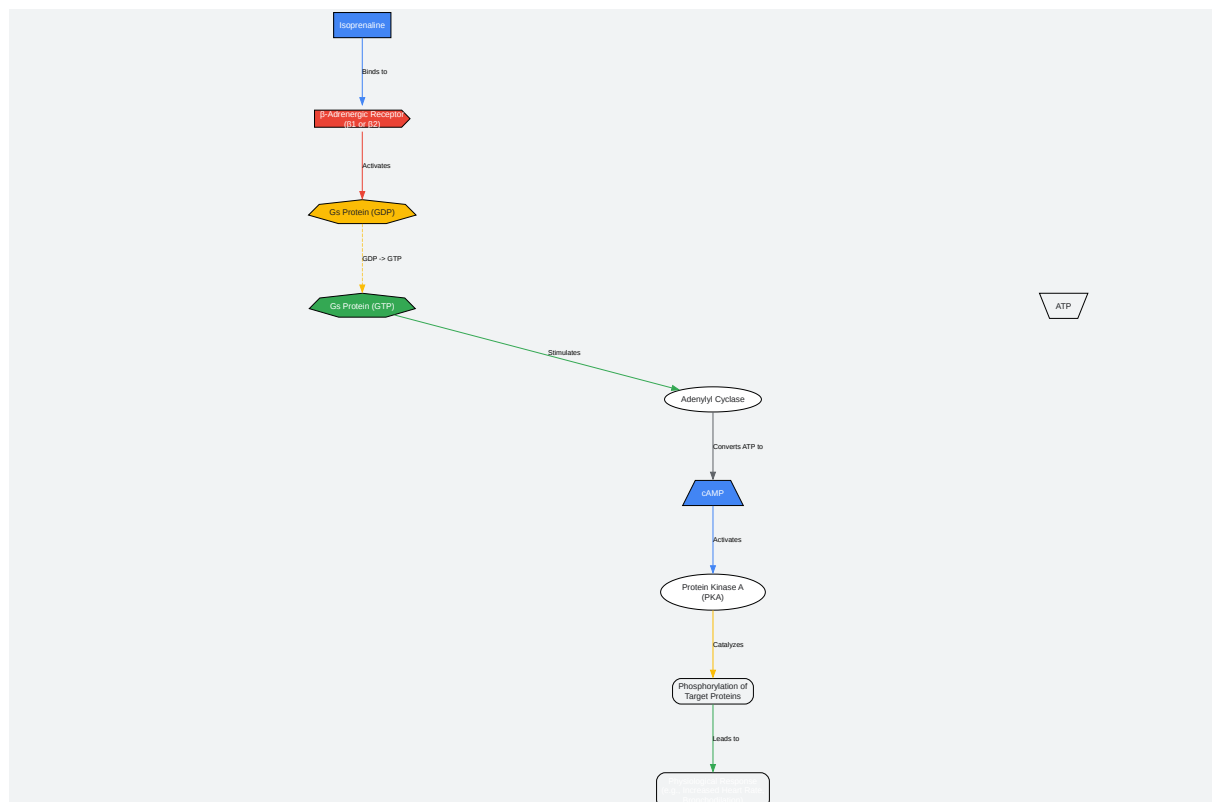
Property	Value
IUPAC Name	4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
CAS Number	6700-39-6
Molecular Formula	(C ₁₁ H ₁₇ NO ₃) ₂ ·H ₂ SO ₄ ·2H ₂ O
Molecular Weight	556.6 g/mol
Appearance	White to off-white crystalline powder
Melting Point	Approximately 130°C
Solubility	Freely soluble in water, very slightly soluble in ethanol.
pKa	8.96

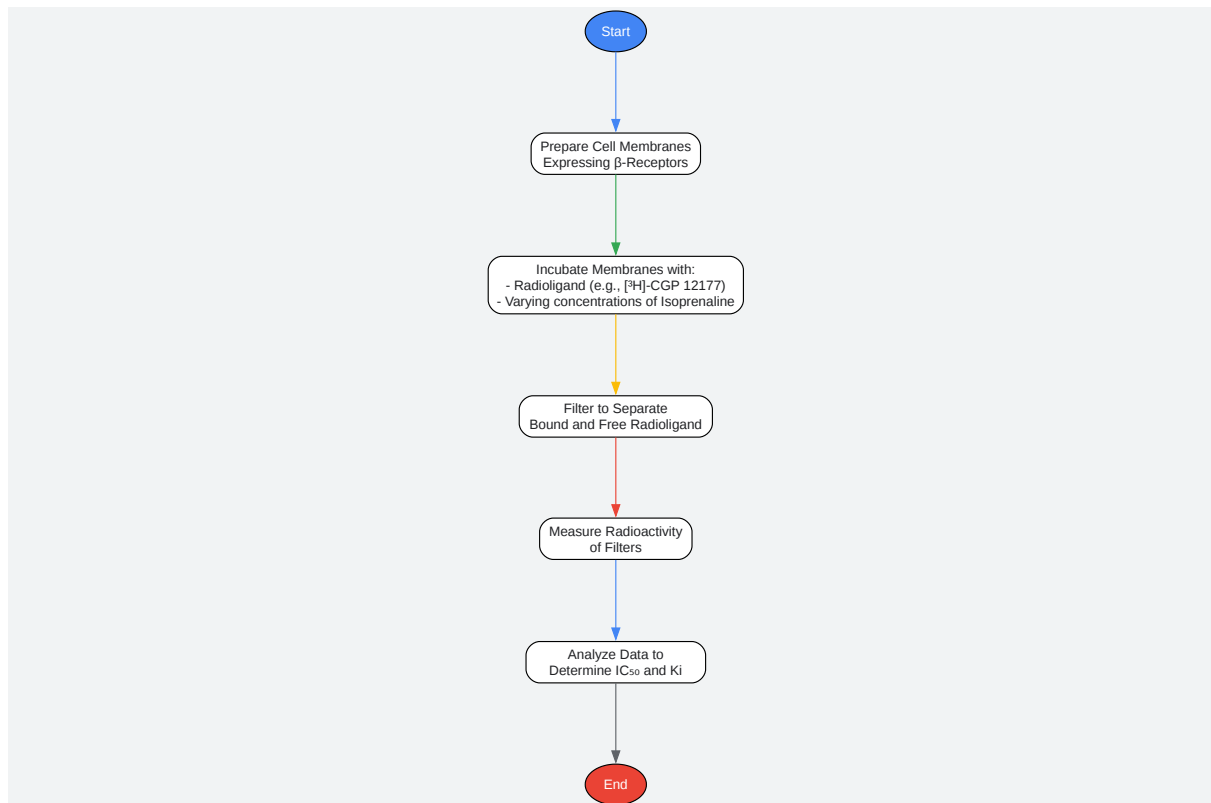
Mechanism of Action and Signaling Pathway

Isoprenaline is a potent, non-selective agonist for both β_1 and β_2 adrenergic receptors.^{[2][3]} These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

The binding of isoprenaline to β -adrenergic receptors triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). The activated Gs alpha subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).^[1]

The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).^[1] PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of isoprenaline. In cardiac myocytes, PKA phosphorylates L-type calcium channels, increasing calcium influx and leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.^[2] In bronchial smooth muscle, PKA activation leads to muscle relaxation and bronchodilation.^{[1][2]}





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